1,3,3-Trimethyl-2-benzofuran-1-ol
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Overview
Description
1,3,3-Trimethyl-2-benzofuran-1-ol, also known as TMBO, is a synthetic compound that has been studied for its potential use in various scientific research applications. TMBO is a white crystalline powder that is soluble in organic solvents and has a unique chemical structure that makes it an interesting subject of study.
Mechanism Of Action
The mechanism of action of 1,3,3-Trimethyl-2-benzofuran-1-ol is not fully understood, but it is believed to interact with metal ions and free radicals in biological systems. 1,3,3-Trimethyl-2-benzofuran-1-ol has been shown to form stable complexes with copper ions, which may explain its ability to selectively bind to copper in biological samples. Additionally, 1,3,3-Trimethyl-2-benzofuran-1-ol has been shown to scavenge reactive oxygen species and inhibit pro-inflammatory cytokine production, suggesting that it may act as an antioxidant and anti-inflammatory agent.
Biochemical And Physiological Effects
1,3,3-Trimethyl-2-benzofuran-1-ol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1,3,3-Trimethyl-2-benzofuran-1-ol can inhibit the production of pro-inflammatory cytokines and scavenge reactive oxygen species. In vivo studies have shown that 1,3,3-Trimethyl-2-benzofuran-1-ol can protect against oxidative stress and inflammation in animal models of disease.
Advantages And Limitations For Lab Experiments
One advantage of using 1,3,3-Trimethyl-2-benzofuran-1-ol in lab experiments is its high selectivity for copper ions, which allows for specific detection of copper in biological samples. Additionally, 1,3,3-Trimethyl-2-benzofuran-1-ol has been shown to have low toxicity and good stability under physiological conditions. However, one limitation of using 1,3,3-Trimethyl-2-benzofuran-1-ol is its relatively low fluorescence quantum yield, which may limit its sensitivity for detecting low levels of copper ions.
Future Directions
There are several potential future directions for research on 1,3,3-Trimethyl-2-benzofuran-1-ol. One area of interest is the development of 1,3,3-Trimethyl-2-benzofuran-1-ol-based fluorescent probes for detecting copper ions in living cells and tissues. Additionally, further studies are needed to fully understand the mechanism of action of 1,3,3-Trimethyl-2-benzofuran-1-ol and its potential antioxidant and anti-inflammatory effects. Finally, 1,3,3-Trimethyl-2-benzofuran-1-ol could be further modified to improve its fluorescence properties and selectivity for metal ions, making it a more useful tool for studying metal-related diseases.
Synthesis Methods
1,3,3-Trimethyl-2-benzofuran-1-ol can be synthesized through a multi-step process starting with the reaction of 2-hydroxybenzaldehyde with acetone. This intermediate product is then reacted with a Grignard reagent to form the final product, 1,3,3-Trimethyl-2-benzofuran-1-ol. The synthesis of 1,3,3-Trimethyl-2-benzofuran-1-ol requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Scientific Research Applications
1,3,3-Trimethyl-2-benzofuran-1-ol has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. It has been shown to selectively bind to copper ions and emit a strong fluorescence signal, making it a promising tool for studying copper-related diseases such as Alzheimer's disease. 1,3,3-Trimethyl-2-benzofuran-1-ol has also been investigated as a potential antioxidant and anti-inflammatory agent due to its ability to scavenge reactive oxygen species and inhibit pro-inflammatory cytokine production.
properties
CAS RN |
1521-94-4 |
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Product Name |
1,3,3-Trimethyl-2-benzofuran-1-ol |
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-benzofuran-1-ol |
InChI |
InChI=1S/C11H14O2/c1-10(2)8-6-4-5-7-9(8)11(3,12)13-10/h4-7,12H,1-3H3 |
InChI Key |
WWCURPMSGMIINM-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(C)O)C |
Canonical SMILES |
CC1(C2=CC=CC=C2C(O1)(C)O)C |
Origin of Product |
United States |
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